Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium
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Overview
Description
Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium is a coordination compound featuring palladium as the central metal atom This compound is notable for its complex structure, which includes two chloride ligands and two ligands derived from 3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium typically involves the reaction of palladium(II) chloride with 3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the palladium center. The general reaction can be represented as:
PdCl2+2C8H9NO3→Pd(C8H9NO3)2Cl2
where (\text{C}_8\text{H}_9\text{NO}_3) represents 3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. Typically, such compounds are produced in research laboratories or small-scale production facilities where precise control over reaction conditions can be maintained.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride ligands can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction: The palladium center can participate in redox reactions, changing its oxidation state from Pd(II) to Pd(0) or Pd(IV).
Coordination Reactions: The compound can form complexes with other metal centers or organic molecules.
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like triphenylphosphine or amines under mild conditions.
Oxidation and Reduction: Common reagents include hydrogen gas for reduction and oxidizing agents like oxygen or peroxides for oxidation.
Coordination Reactions: Often involve the use of solvents like dichloromethane or acetonitrile to facilitate complex formation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with triphenylphosphine would yield a palladium-phosphine complex, while reduction reactions might yield palladium metal.
Scientific Research Applications
Chemistry
In chemistry, Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium is used as a catalyst in various organic reactions, including cross-coupling reactions such as Suzuki-Miyaura and Heck reactions. Its ability to facilitate the formation of carbon-carbon bonds makes it valuable in synthetic organic chemistry.
Biology and Medicine
Industry
In industry, palladium complexes are used in processes such as hydrogenation and dehydrogenation reactions. The unique structure of this compound may offer advantages in selectivity and efficiency for certain industrial applications.
Mechanism of Action
The mechanism by which Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium exerts its effects typically involves the coordination of the palladium center to substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed. For example, in cross-coupling reactions, the palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product.
Comparison with Similar Compounds
Similar Compounds
- Dichlorobis(triphenylphosphine)palladium(II)
- Palladium(II) acetate
- Palladium(II) chloride
Comparison
Compared to these similar compounds, Dichlorobis[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinecarboxaldehyde]palladium is unique due to its specific ligand structure, which can influence its reactivity and selectivity in catalytic processes. For instance, the presence of hydroxyl and aldehyde groups in the ligands may provide additional sites for interaction with substrates, potentially enhancing catalytic activity.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C16H18Cl2N2O6Pd |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
dichloropalladium;3-hydroxy-5-(hydroxymethyl)-2-methylpyridine-4-carbaldehyde |
InChI |
InChI=1S/2C8H9NO3.2ClH.Pd/c2*1-5-8(12)7(4-11)6(3-10)2-9-5;;;/h2*2,4,10,12H,3H2,1H3;2*1H;/q;;;;+2/p-2 |
InChI Key |
IZASCSRRLACYJC-UHFFFAOYSA-L |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)CO.CC1=NC=C(C(=C1O)C=O)CO.Cl[Pd]Cl |
Origin of Product |
United States |
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